

Characterization of Palmarumycin C3: A Spectroscopic Approach

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Compound of Interest

Compound Name: Palmarumycin C3

Cat. No.: B181729

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of **Palmarumycin C3**, a bioactive fungal metabolite. The information presented herein is curated for professionals in research, and drug development, offering a detailed examination of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) data that define this complex natural product.

Palmarumycin C3 (C₂₀H₁₂O₆, Molar Mass: 348.31 g/mol) is a member of the spirobisnaphthalene family of fungal metabolites, which are known for their diverse biological activities.^[1] Accurate and thorough spectroscopic analysis is the cornerstone of its identification and subsequent research into its potential therapeutic applications. The structural elucidation of **Palmarumycin C3** was first detailed by Krohn et al. in 1994, and the data presented here is based on this foundational work.^[1]

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **Palmarumycin C3**.

Table 1: ¹H NMR Spectroscopic Data for Palmarumycin C3

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
1-H	7.32	d	8.0
2-H	7.65	t	8.0
3-H	7.18	d	8.0
4-H	6.85	s	
5-H	6.85	s	
8-H	4.65	d	
9-H	3.45	d	3.0
1'-H	7.25	d	8.5
3'-H	6.78	d	2.5
4'-H	6.65	dd	8.5, 2.5
6'-OH	9.85	s	
8'-OH	10.12	s	

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for Palmarumycin C3

Position	Chemical Shift (δ) ppm
1	120.5
2	136.8
3	118.9
4	109.1
4a	156.4
5	109.1
5a	138.7
6	198.2
7	55.4
8	76.9
9	58.9
9a	114.9
1'	115.8
2'	155.1
3'	108.3
4'	119.7
4a'	131.9
5'	114.2
6'	161.9
7'	109.8
8'	158.7
8a'	108.1

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Table 3: Mass Spectrometry and UV-Vis Data for **Palmarumycin C3**

Technique	Observed Value
High-Resolution Mass Spectrometry (HR-MS)	m/z 348.0634 [M] ⁺ (Calcd. for C ₂₀ H ₁₂ O ₆ , 348.0634)
Ultraviolet-Visible (UV-Vis) Spectroscopy	λ _{max} (MeOH) nm (log ε): 225 (4.52), 272 (4.01), 305 (3.85), 340 (3.71)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of **Palmarumycin C3**. These protocols are based on standard practices for the analysis of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of purified **Palmarumycin C3** is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- ¹H NMR Spectroscopy:
 - Instrument: A 400 MHz NMR spectrometer.
 - Parameters:
 - Pulse Program: Standard single-pulse sequence.
 - Acquisition Time: Approximately 3-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Spectral Width: 0-12 ppm.

- ^{13}C NMR Spectroscopy:
 - Instrument: A 100 MHz NMR spectrometer.
 - Parameters:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Acquisition Time: Approximately 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .
 - Spectral Width: 0-220 ppm.

High-Resolution Mass Spectrometry (HR-MS)

- Sample Preparation: A dilute solution of **Palmarumycin C3** is prepared in a suitable solvent such as methanol or acetonitrile (1-10 $\mu\text{g/mL}$).
- Instrumentation and Analysis:
 - Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
 - Ionization Method: Electrospray ionization (ESI) in positive ion mode is typically used for this class of compounds.
 - Mass Analyzer: Set to a high-resolution mode (typically >10,000) to enable accurate mass measurement.
 - Data Acquisition: Data is acquired over a mass range of m/z 100-1000. The accurate mass of the molecular ion ($[\text{M}]^+$) is determined and used to calculate the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

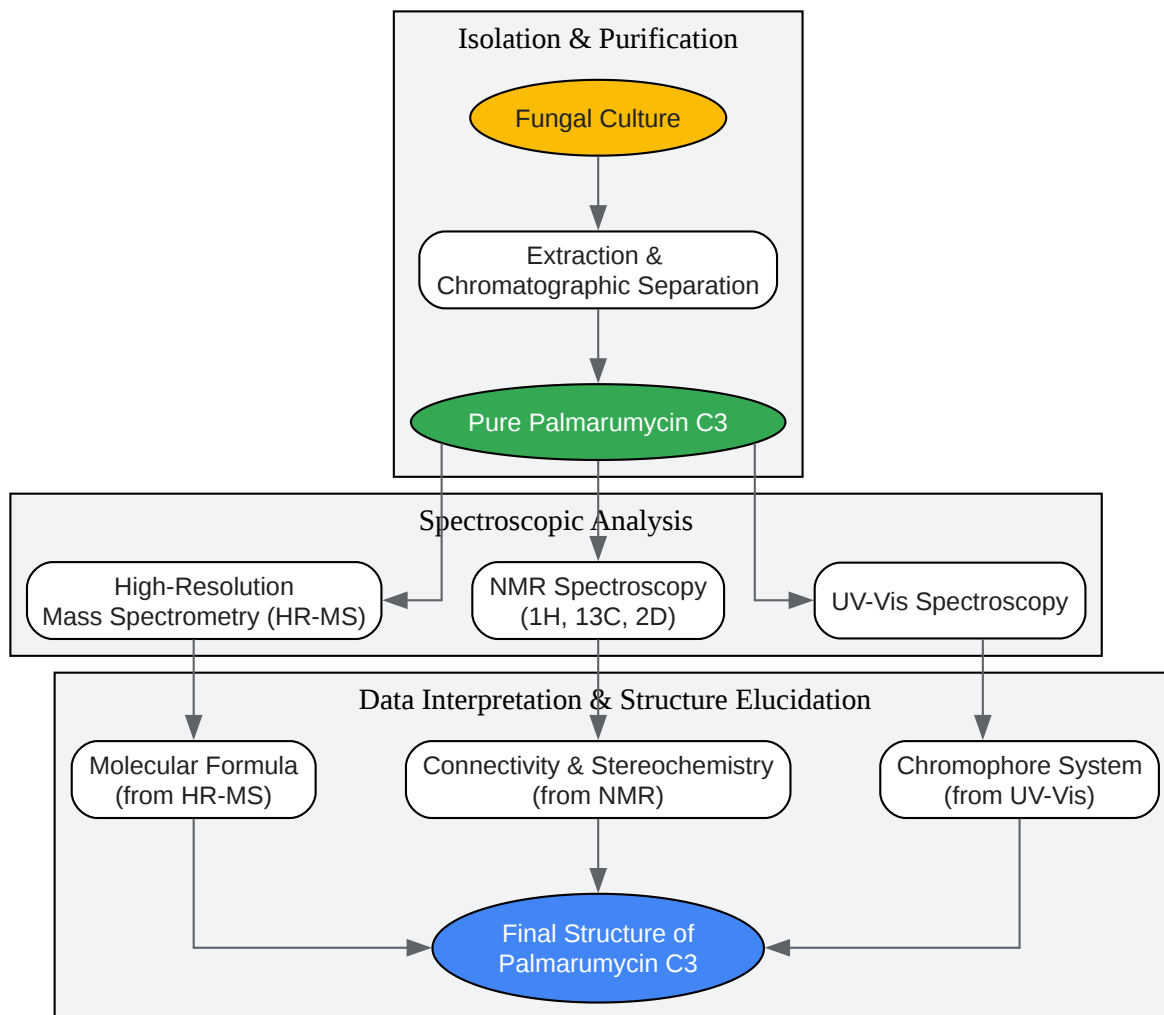
- Sample Preparation: A stock solution of **Palmarumycin C3** is prepared in methanol. Serial dilutions are made to obtain a concentration that gives an absorbance reading between 0.1

and 1.0 AU, typically in the range of 10-50 μ M.

- Instrumentation and Analysis:
 - Instrument: A dual-beam UV-Vis spectrophotometer.
 - Procedure: The spectrophotometer is blanked with the solvent (methanol). The sample solution is then placed in a 1 cm path length quartz cuvette, and the absorbance is measured over a wavelength range of 200-800 nm. The wavelengths of maximum absorbance (λ_{max}) are recorded.

Visualizing the Characterization Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a natural product like **Palmarumycin C3**.



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References

- 1. Antimicrobial and Antioxidant Activities and Effect of 1-Hexadecene Addition on Palmarumycin C2 and C3 Yields in Liquid Culture of Endophytic Fungus *Berkleasium* sp. Dzf12 - PMC [pmc.ncbi.nlm.nih.gov]
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